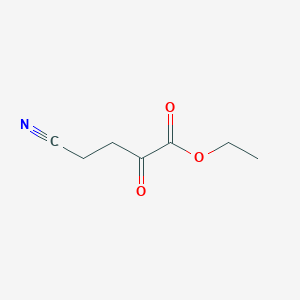

Ethyl 4-cyano-2-oxobutyrate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-cyano-2-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-2-11-7(10)6(9)4-3-5-8/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNGWXXJZRSLTDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10568045 | |

| Record name | Ethyl 4-cyano-2-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152831-97-5 | |

| Record name | Ethyl 4-cyano-2-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 4 Cyano 3 Oxobutanoate

Chemical Synthesis Routes

The chemical synthesis of ethyl 4-cyano-3-oxobutanoate is most commonly achieved through nucleophilic substitution or conjugate addition reactions. These methods offer reliable routes to the target compound from readily available starting materials.

Nucleophilic Substitution Reactions for Cyano Group Introduction

A primary method for the synthesis of ethyl 4-cyano-3-oxobutanoate involves the nucleophilic substitution of a halogen atom in a precursor molecule with a cyanide ion. This reaction is a straightforward and effective way to introduce the required cyano group into the carbon skeleton.

The reaction of halogenated β-keto esters with alkali metal cyanides, such as sodium cyanide or potassium cyanide, is a well-established method for producing 4-cyano-3-oxobutanoates. google.com In this process, the halogen at the 4-position of the butanoate chain is displaced by the cyanide nucleophile.

For instance, ethyl 4-bromo-3-oxobutanoate can be reacted with an alkali metal cyanide in a suitable solvent like methanol (B129727) to yield ethyl 4-cyano-3-oxobutanoate. google.com Similarly, methyl 4-chloro-3-oxobutanoate can undergo the same transformation. google.com The reaction with a bromo-precursor is generally faster than with a chloro-precursor due to the better leaving group ability of the bromide ion.

A specific example involves dissolving methyl 4-bromo-3-oxobutanoate in methanol, cooling the solution, and then adding a solution of sodium cyanide in methanol. google.com The reaction mixture is gradually warmed to room temperature and stirred. google.com Following the reaction, an aqueous workup and extraction with an organic solvent like ethyl acetate are performed to isolate the product. google.com

Similarly, the reaction can be carried out with methyl 4-chloro-3-oxobutanoate and potassium cyanide in methanol. google.com The mixture is warmed to facilitate the substitution, and after the reaction is complete, the product is isolated through extraction and concentration. google.com

| Starting Material | Reagent | Solvent | Temperature | Yield | Purity |

|---|---|---|---|---|---|

| Ethyl 4-bromo-3-oxobutanoate | Alkali Metal Cyanide | Methanol | Room Temperature | 63% | Not Specified |

| Methyl 4-chloro-3-oxobutanoate | Potassium Cyanide | Methanol | 40°C | Not Specified | 71% |

Michael Addition Reactions

The Michael addition, or conjugate addition, is a versatile carbon-carbon bond-forming reaction that can be employed for the synthesis of ethyl 4-cyano-3-oxobutanoate. This reaction involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated compound (a Michael acceptor).

In this synthetic approach, the enolate of ethyl acetoacetate (B1235776) acts as the Michael donor and adds to acrylonitrile (B1666552), which serves as the Michael acceptor. The reaction is typically catalyzed by a base, which deprotonates the α-carbon of ethyl acetoacetate to form the nucleophilic enolate. This enolate then attacks the β-carbon of acrylonitrile, leading to the formation of a cyanoethyl-substituted β-keto ester. Subsequent hydrolysis of the intermediate would be required to yield the target molecule.

While this represents a plausible synthetic route based on the principles of the Michael addition, specific documented examples of the direct synthesis of ethyl 4-cyano-3-oxobutanoate via this exact condensation are not prominently available in the reviewed literature. However, the analogous Michael addition of ethyl cyanoacetate (B8463686) to ethyl acrylate is a known reaction, illustrating the feasibility of such transformations.

Alternative Chemical Preparations

Beyond the more direct routes, ethyl 4-cyano-3-oxobutanoate and its derivatives can be prepared through multi-step synthetic sequences starting from readily available chiral building blocks.

An alternative synthetic pathway utilizes the chiral pool starting material, L-(-)-malic acid, to produce derivatives of the target compound. This route involves a sequence of four key chemical transformations: esterification, reduction, bromination, and cyanation. google.com

The synthesis begins with the esterification of L-(-)-malic acid to produce the corresponding diethyl ester. This is followed by a reduction of the carboxylic acid or ester functionality. The resulting hydroxyl group is then converted into a good leaving group through bromination . Finally, a cyanation step, involving the displacement of the bromide with a cyanide ion, introduces the nitrile functionality. This multi-step process has been reported to yield the target compound, (R)-4-cyano-3-hydroxy ethyl butyrate, with a total yield of 56.7%. google.com Although this specific sequence yields a hydroxy derivative, it highlights the utility of L-(-)-malic acid as a chiral precursor for related structures.

Alkylation Studies of Ethyl Cyanoacetate

While alkylation of the active methylene (B1212753) group in ethyl cyanoacetate is a common synthetic strategy, the direct synthesis of Ethyl 4-cyano-3-oxobutanoate via this method is not the primary reported route. Studies have shown that alkylation of ethyl cyanoacetate with reagents like 1,2-dichloroethane can lead to cycloalkylation products, such as cyclopropane and cyclohexane derivatives. chemprob.org

A more direct and industrially relevant method for synthesizing Ethyl 4-cyano-3-oxobutanoate involves the reaction of a 4-halo-3-oxobutanoate with an alkali metal cyanide. google.com This is a nucleophilic substitution reaction where a cyanide ion displaces a halide. For instance, reacting ethyl 4-bromo-3-oxobutanoate with an alkali metal cyanide in methanol produces Ethyl 4-cyano-3-oxobutanoate. google.com This process has been shown to be effective for various alkyl esters of 4-halo-3-oxobutanoate. google.com

| Starting Compound | Synthesized Compound | Yield |

|---|---|---|

| Ethyl 4-bromo-3-oxobutanoate | Ethyl 4-cyano-3-oxobutanoate | 63% |

| Isopropyl 4-bromo-3-oxobutanoate | Isopropyl 4-cyano-3-oxobutanoate | 72% |

| Octyl 4-bromo-3-oxobutanoate | Octyl 4-cyano-3-oxobutanoate | 39% |

Biocatalytic Approaches

Enzymatic Reduction Pathways for Chiral Derivatives

The biocatalytic, asymmetric reduction of Ethyl 4-cyano-3-oxobutanoate provides an efficient route to the chiral intermediate Ethyl 4-cyano-3-hydroxybutanoate. This intermediate is valuable in the synthesis of pharmaceuticals. Whole-cell biocatalysis has been successfully employed to produce both (R)- and (S)-enantiomers of the product with high yield and enantiomeric excess (ee).

Specifically, the strain Bacillus pumilus Phe-C3 has been used for the synthesis of the (R)-enantiomer, while Klebsiella pneumoniae Phe-E4 has been utilized for the (S)-enantiomer. These enzymatic reductions demonstrate high stereoselectivity and efficiency.

| Biocatalyst | Substrate Concentration | Product Enantiomer | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Bacillus pumilus Phe-C3 | 20 mM | (R)-Ethyl 4-cyano-3-hydroxybutanoate | 89.8% | 98.5% |

| Klebsiella pneumoniae Phe-E4 | 10 mM | (S)-Ethyl 4-cyano-3-hydroxybutanoate | 83.1% | 95.4% |

Ketoreductases (KREDs), also known as carbonyl reductases, are enzymes that catalyze the stereoselective reduction of ketones. In the context of producing chiral building blocks related to Ethyl 4-cyano-3-hydroxybutanoate, significant research has focused on the asymmetric reduction of its precursor, ethyl 4-chloro-3-oxobutanoate.

For example, a carbonyl reductase from Chryseobacterium sp. CA49 (ChKRED20) has been shown to effectively catalyze the bioreduction of ethyl 4-chloro-3-oxobutanoate to produce (S)-ethyl 4-chloro-3-hydroxybutanoate with excellent stereoselectivity (>99.5% ee). nih.gov Efforts have also been made to improve the thermostability of such enzymes to allow for higher reaction temperatures. nih.gov Similarly, a NADPH-dependent carbonyl reductase purified from Cylindrocarpon sclerotigenum IFO 31855 was found to catalyze the stereoselective reduction of ethyl 4-chloro-3-oxobutanoate to the corresponding (S)-alcohol with an enantiomeric excess greater than 99%. nih.govresearchgate.net These enzyme-catalyzed reductions are key steps in chemoenzymatic routes toward valuable chiral synthons. rsc.org

Nitrilase-Catalyzed Transformations

Nitrilase enzymes (EC 3.5.5.1) catalyze the hydrolysis of nitriles directly to carboxylic acids and ammonia (B1221849). mdpi.comresearchgate.net This enzymatic activity has been harnessed for the synthesis of chiral molecules through the kinetic resolution of racemic mixtures and the desymmetrization of prochiral substrates. mdpi.com

A highly efficient chemoenzymatic strategy for producing (R)-4-cyano-3-hydroxybutyric acid, a direct precursor to ethyl (R)-4-cyano-3-hydroxybutanoate, involves the nitrilase-catalyzed desymmetrization of a prochiral dinitrile. researchgate.net This approach offers significant advantages by introducing chirality through the selective hydrolysis of one of two identical nitrile groups, rather than through a kinetic resolution which has a maximum theoretical yield of 50%.

The process commences with the synthesis of 3-hydroxyglutaronitrile (3-HGN) from the inexpensive starting material, epichlorohydrin. The key step is the subsequent desymmetrization of 3-HGN using a nitrilase. This enzymatic reaction has been optimized to perform at a high substrate concentration of 3 M (330 g/L). Under these optimized conditions, complete conversion (100%) of the substrate is achieved, yielding the desired product with an exceptional enantiomeric excess (ee) of 99%. researchgate.net The resulting (R)-4-cyano-3-hydroxybutyric acid can then be esterified to yield the target ethyl ester.

| Parameter | Optimized Value | Reference |

| Substrate | 3-Hydroxyglutaronitrile | researchgate.net |

| Substrate Conc. | 3 M (330 g/L) | researchgate.net |

| pH | 7.5 | researchgate.net |

| Temperature | 27 °C | researchgate.net |

| Conversion | 100% | researchgate.net |

| Product ee | 99% | researchgate.net |

Halohydrin Dehalogenase-Mediated Syntheses

Halohydrin dehalogenases (HHDHs) are versatile enzymes that catalyze the reversible dehalogenation of vicinal haloalcohols to form epoxides. In the reverse reaction, they can catalyze the ring-opening of epoxides with various nucleophiles, including cyanide. This reactivity is exploited in an alternative biocatalytic route to synthesize ethyl (R)-4-cyano-3-hydroxybutanoate. google.comgoogle.com

This synthetic pathway typically starts with the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to produce ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE). rsc.org In the subsequent key step, a halohydrin dehalogenase is employed to catalyze the replacement of the chlorine atom with a cyano group from a cyanide source like sodium cyanide or hydrocyanic acid (HCN). google.comrsc.org This reaction proceeds via an epoxide intermediate, (S)-3,4-epoxybutyrate, which is then opened by the cyanide ion to yield the final product, ethyl (R)-4-cyano-3-hydroxybutanoate. rsc.org

Research has identified novel HHDHs, such as HHDH-PL from Parvibaculum lavamentivorans DS-1, which exhibit high activity towards (S)-CHBE. researchgate.netpatsnap.com Optimization of reaction parameters, including pH and temperature, is crucial for maximizing the efficiency of this transformation. For instance, using whole-cell catalysis with HHDH-PL, optimal conditions were found to be a temperature of 40°C and a pH of 8.5. patsnap.com

| Enzyme Source | Substrate | Product | Key Parameters | Reference |

| Agrobacterium radiobacter AD1 (engineered) | Ethyl (S)-4-chloro-3-hydroxybutanoate | Ethyl (R)-4-cyano-3-hydroxybutanoate | High productivity after in vitro evolution | google.com |

| Parvibaculum lavamentivorans DS-1 (HHDH-PL) | Ethyl (S)-4-chloro-3-hydroxybutanoate | Ethyl (R)-4-cyano-3-hydroxybutanoate | 40 °C, pH 8.5 | patsnap.com |

Process Optimization and Scalability of Biocatalytic Methods

For biocatalytic methods to be industrially viable, process optimization and scalability are critical considerations. Significant efforts have been directed at improving the productivity and cost-effectiveness of both the nitrilase and halohydrin dehalogenase routes.

In the nitrilase-catalyzed desymmetrization of 3-HGN, a key achievement has been the ability to run the reaction at a very high substrate concentration of 3 M (330 g/L), which significantly increases the space-time yield. researchgate.net This high concentration is well-tolerated by the enzyme, leading to complete conversion and high enantioselectivity. researchgate.net The use of advanced expression technologies for enzyme production also contributes to a lower-cost supply of the biocatalyst, enhancing the economic feasibility of the process. researchgate.net

For the halohydrin dehalogenase-mediated synthesis, process optimization has focused on several aspects. Natural HHDHs often have insufficient productivity for large-scale applications. google.com Consequently, in vitro enzyme evolution has been employed to optimize their performance, resulting in a substantial improvement in volumetric productivity. researchgate.netgoogle.com One successful optimization strategy involved a 14-fold reduction in reaction time, a 7-fold increase in substrate loading, and a 25-fold reduction in enzyme usage. researchgate.net

| Biocatalytic Method | Optimization Strategy | Achieved Results | Reference |

| Nitrilase-Catalyzed Desymmetrization | High substrate concentration | 3 M (330 g/L) substrate, 100% conversion, 99% ee | researchgate.net |

| Halohydrin Dehalogenase-Mediated Synthesis | In vitro enzyme evolution | ~2500-fold improvement in volumetric productivity | researchgate.net |

| Halohydrin Dehalogenase-Mediated Synthesis | Whole-cell catalysis | 200 g/L substrate, 95% conversion, 85% yield | researchgate.netpatsnap.com |

| Halohydrin Dehalogenase-Mediated Synthesis | Enzyme immobilization | Improved enzyme reusability and stability |

Chemical Reactivity and Mechanistic Investigations of Ethyl 4 Cyano 3 Oxobutanoate

General Reaction Classes

The reactivity of ethyl 4-cyano-3-oxobutanoate can be categorized into several key classes of organic reactions, primarily centered around its carbonyl groups, active methylene (B1212753) protons, and ester moiety.

The ketone carbonyl group in ethyl 4-cyano-3-oxobutanoate is susceptible to nucleophilic attack. While specific examples with a wide range of nucleophiles are not extensively documented in the literature for this exact compound, its reactivity can be inferred from the behavior of similar β-keto esters.

A significant and well-studied nucleophilic addition is the reduction of the keto group. This transformation is of particular interest as it generates a chiral center, leading to the formation of optically active hydroxy derivatives. For instance, the enzymatic reduction of ethyl 4-cyano-3-oxobutanoate is a key step in the synthesis of important pharmaceutical intermediates.

While not specifically detailed for ethyl 4-cyano-3-oxobutanoate, β-keto esters are also known to react with organometallic reagents such as Grignard reagents. Such reactions typically involve the nucleophilic addition of the organometallic species to the ketone carbonyl, followed by protonation, to yield tertiary alcohols.

Another potential, though less common for β-keto esters due to the reactivity of the active methylene group, is the Wittig reaction. This reaction would involve a phosphonium (B103445) ylide attacking the ketone to form an alkene, thereby replacing the carbonyl oxygen with a carbon-carbon double bond.

Ethyl 4-cyano-3-oxobutanoate is a valuable substrate for various cyclocondensation reactions, leading to the formation of diverse heterocyclic systems. Its ability to act as a 1,3-dicarbonyl equivalent, along with the reactivity of its nitrile and active methylene groups, allows it to participate in the construction of five- and six-membered rings.

One of the most notable cyclocondensation reactions for compounds of this type is the Gewald aminothiophene synthesis . This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene. The active methylene and cyano groups of ethyl 4-cyano-3-oxobutanoate make it an ideal candidate for this transformation, leading to highly functionalized thiophene (B33073) derivatives.

Furthermore, the β-keto ester functionality allows for participation in the Hantzsch pyridine (B92270) synthesis . This multicomponent reaction involves the condensation of a β-keto ester, an aldehyde, and a nitrogen source (like ammonia (B1221849) or ammonium (B1175870) acetate) to form dihydropyridines, which can then be oxidized to pyridines. The use of ethyl 4-cyano-3-oxobutanoate in this reaction would lead to pyridines bearing a cyanomethyl substituent.

The dicarbonyl nature of the molecule also predisposes it to reactions with binucleophiles to form other heterocycles. For example, reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazoles, while reaction with hydroxylamine (B1172632) can yield isoxazoles.

The primary focus in this area for ethyl 4-cyano-3-oxobutanoate has been on the stereoselective reduction of the ketone functionality. This is a critical transformation for the synthesis of chiral building blocks.

Enzymatic reductions have been shown to be highly effective for this purpose. The use of whole-cell biocatalysts can afford both (R)- and (S)-enantiomers of ethyl 4-cyano-3-hydroxybutanoate in high yield and with excellent enantiomeric excess. These chiral hydroxy-nitrile esters are valuable intermediates in the synthesis of pharmaceuticals.

The following table summarizes representative results from the enzymatic reduction of ethyl 4-cyano-3-oxobutanoate:

| Biocatalyst | Substrate Concentration | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Bacillus pumilus Phe-C3 | 20 mM | (R)-ethyl 4-cyano-3-hydroxybutanoate | 89.8 | 98.5 |

| Klebsiella pneumoniae Phe-E4 | 10 mM | (S)-ethyl 4-cyano-3-hydroxybutanoate | 83.1 | 95.4 |

This data is illustrative of the potential for stereoselective reduction of the keto group.

Oxidation of the molecule is less commonly explored, as the existing functional groups are already in relatively high oxidation states.

The ethyl ester group of ethyl 4-cyano-3-oxobutanoate can undergo nucleophilic acyl substitution. Common reactions in this class include hydrolysis and transesterification.

Hydrolysis of the ester, typically under acidic or basic conditions, would yield 4-cyano-3-oxobutanoic acid. This carboxylic acid derivative could then be used in further synthetic transformations.

Transesterification can be achieved by reacting the ethyl ester with a different alcohol in the presence of an acid or base catalyst. This allows for the modification of the ester group, which can be useful for altering the physical properties of the molecule or for subsequent synthetic steps. While specific studies on the transesterification of ethyl 4-cyano-3-oxobutanoate are not prominent, the principles are well-established for β-keto esters.

Specific Reaction Pathways and Derivatives

Beyond the general classes of reactions, the unique structural features of ethyl 4-cyano-3-oxobutanoate give rise to specific and highly useful reaction pathways.

The methylene group situated between the ketone and the ester carbonyls (the α-position to the ester and γ-position to the nitrile) is highly acidic due to the electron-withdrawing nature of both flanking groups. This "active methylene" center is a key site of reactivity.

Deprotonation of this center with a suitable base generates a stabilized enolate, which is a potent nucleophile. This enolate can participate in a variety of carbon-carbon bond-forming reactions.

A prime example is the Knoevenagel condensation . This reaction involves the condensation of the active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base. For instance, the reaction of the related ethyl 4-chloro-3-oxobutanoate with aromatic aldehydes has been shown to proceed in good yields. A similar reactivity is expected for ethyl 4-cyano-3-oxobutanoate, which would lead to the formation of α,β-unsaturated systems. The general scheme for such a reaction is depicted below:

Reaction Scheme for Knoevenagel Condensation EtOOC-CH2-CO-CH2-CN + R-CHO -> EtOOC-C(=CHR)-CO-CH2-CN + H2O

Formation of Hydrazone Derivatives

The reaction of α-ketoesters like ethyl 4-cyano-2-oxobutanoate with phenylhydrazine (B124118) is the first step toward the well-known Fischer indole (B1671886) synthesis. wikipedia.org This reaction initially forms the corresponding phenylhydrazone. The established mechanism for the Fischer indole synthesis proceeds from the hydrazone, which, under acidic conditions, tautomerizes to an enamine ('ene-hydrazine') intermediate. wikipedia.orgorganic-chemistry.org This intermediate then undergoes a crucial nih.govnih.gov-sigmatropic rearrangement, followed by the loss of ammonia, to yield the final aromatic indole ring. wikipedia.org

For ethyl 4-cyano-2-oxobutyrate 2-phenylhydrazone, the cyclization is subject to several influencing factors. The reaction is typically promoted by Brønsted or Lewis acids and often requires elevated temperatures. wikipedia.orgorganic-chemistry.org The presence of the electron-withdrawing cyano and ester groups can significantly impact the electronic properties of the intermediates, potentially affecting the rate and success of the sigmatropic rearrangement and subsequent cyclization steps. While the Fischer synthesis is a robust method, its success can be limited by the harsh conditions required, which may lead to decomposition for certain substrates. thieme.de Attempts to cyclize substrates like this compound 2-phenylhydrazone are part of broader investigations into expanding the scope of this classical reaction to create highly functionalized indoles.

Annulation Reactions and Heterocycle Formation

The diverse functionality of ethyl 4-cyano-2-oxobutanoate makes it a valuable precursor for various annulation reactions to form heterocyclic structures.

Pyridine Derivatives: The synthesis of pyridines often involves the condensation of 1,3-dicarbonyl compounds. While ethyl 4-cyano-2-oxobutanoate is an α-ketoester, it can participate in multi-component reactions like the Hantzsch pyridine synthesis under certain variations. wikipedia.orgchemeurope.comchemtube3d.com A plausible pathway involves the condensation of an enamine, formed from the keto-ester and an ammonia source, with an α,β-unsaturated carbonyl compound, which could be derived in situ from another equivalent of the keto-ester or a different aldehyde component. organic-chemistry.org The final steps involve cyclization and oxidation to the aromatic pyridine ring. organic-chemistry.org

Pyrazole (B372694) Derivatives: Pyrazoles are readily synthesized by the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives. nih.govmdpi.com In the case of ethyl 4-cyano-2-oxobutanoate, the α-keto and ester carbonyl groups serve as the two electrophilic sites. The reaction with hydrazine would proceed via initial formation of a hydrazone at the more reactive ketone position, followed by an intramolecular cyclization via nucleophilic attack of the terminal hydrazine nitrogen onto the ester carbonyl, leading to the formation of a pyrazolone (B3327878) ring after elimination of ethanol. youtube.com This approach, known as the Knorr pyrazole synthesis, is a common and efficient method for creating substituted pyrazole systems. youtube.com

Thiazole (B1198619) Derivatives: The most common route to thiazoles is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. ijsrst.comnbinno.com For ethyl 4-cyano-2-oxobutanoate, this would require a preliminary step of selective α-halogenation at the C3 position. The resulting ethyl 3-halo-4-cyano-2-oxobutanoate could then be reacted with a thioamide, such as thiourea, to yield a 2-aminothiazole (B372263) derivative. ijsrst.comresearchgate.net An alternative pathway is the Gewald reaction, which typically involves an α-methylene ketone, a nitrile, and elemental sulfur. arkat-usa.orgmdpi.com Modifications of this reaction could potentially accommodate α-ketoesters to produce highly substituted 2-aminothiophenes, a related sulfur-containing heterocycle. acs.orgnih.gov

1,6-Conjugate addition is a key reaction for nucleophiles with extended π-systems, such as α,β,γ,δ-doubly unsaturated carbonyl compounds. nih.gov While ethyl 4-cyano-2-oxobutanoate does not possess this extended conjugation itself, its enolate can act as a nucleophile in 1,6-addition reactions. In the presence of a suitable base, the C3 proton can be removed to form an enolate. This enolate can then attack the δ-position of a 1,6-acceptor, such as a para-quinone methide. researchgate.net This type of reaction, often catalyzed by transition metals like palladium or copper, can be performed enantioselectively to construct complex molecular architectures with high stereocontrol. nih.govresearchgate.net The initial 1,6-adduct can then undergo subsequent intramolecular cyclization (annulation) to form new ring systems.

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic base widely used to promote various organic transformations, including cyclizations and addition reactions. tandfonline.comresearchgate.net The formation of dihydrofurans from α,β-unsaturated α-ketoesters has been achieved through DBU-mediated reactions. acs.orgnih.gov A plausible mechanism involves the DBU-promoted deprotonation of a nucleophile (e.g., an α-nitroketone), which then undergoes a conjugate addition to an α,β-unsaturated α-ketoester. nih.gov The resulting intermediate can then undergo intramolecular hemiketalization, followed by a retro-Henry reaction and elimination of nitrous acid to afford the substituted dihydrofuran. nih.gov Although ethyl 4-cyano-2-oxobutanoate is saturated, it can be converted into an appropriate α,β-unsaturated precursor through a Knoevenagel-type condensation, which would then be susceptible to this DBU-mediated annulation to form a cyano-substituted dihydrofuran ring.

Stereoselective Transformations (e.g., for Enantiopure Hydroxy Esters)

The asymmetric reduction of the ketone functionality in α-ketoesters is a critical transformation for producing enantiopure α-hydroxy esters, which are valuable chiral building blocks in the pharmaceutical industry. nih.gov Biocatalysis, employing either whole-cell microorganisms or isolated enzymes (ketoreductases), is a powerful method for achieving high stereoselectivity in these reductions. researchgate.netnih.gov

The reduction of ketoesters similar to ethyl 4-cyano-2-oxobutanoate has been extensively studied. nih.govresearchgate.net These transformations typically utilize NADPH-dependent reductases. researchgate.net The stereochemical outcome—whether the (R) or (S) alcohol is produced—depends on the specific enzyme used, as different reductases exhibit different substrate specificities and facial selectivities according to Prelog's rule. High conversions (>99%) and excellent enantiomeric excesses (>99% ee) are often achievable. nih.govresearchgate.net To drive the reaction to completion, a cofactor regeneration system, such as the oxidation of a sacrificial alcohol (e.g., isopropanol) by the same enzyme or a coupled-enzyme system (e.g., glucose dehydrogenase), is commonly employed. nih.gov

Table 1: Examples of Stereoselective Reduction of Ketoesters using Biocatalysts This table presents data for analogous substrates to illustrate the typical efficiency of biocatalytic reductions.

| Substrate | Biocatalyst (Enzyme/Organism) | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Ethyl 4-chloro-3-oxobutanoate | Carbonyl reductase (ChKRED20) | (S) | 95 | >99.5 | nih.gov |

| Ethyl 4-chloro-3-oxobutanoate | Recombinant E. coli (Aldehyde reductase) | (R) | 90.5 | 99 | nih.gov |

| α-Cyanomethyl-β-keto ester | Ketoreductase (KRED) | syn-β-hydroxy | >99 | >99 | researchgate.net |

| β,δ-Diketo ester | Ketoreductase | (3S, 5S)-dihydroxy ester | - | >99 | acs.org |

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Key Precursor for Pharmaceutical Intermediates

The strategic importance of Ethyl (R)-4-cyano-3-hydroxybutanoate is most evident in its application as a starting material for high-value pharmaceutical intermediates. Its specific stereochemistry and functional groups are pivotal in the synthesis of several widely recognized therapeutic agents.

| Intermediate Name | Role in Synthesis | Starting Material |

|---|---|---|

| Ethyl (R)-4-cyano-3-hydroxybutanoate (HN) | Key chiral building block for the Atorvastatin side chain | Ethyl 4-chloroacetoacetate or Epichlorohydrin |

| Ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE) | Precursor to HN | Ethyl 4-chloroacetoacetate (COBE) |

| (4R-Cis)-1,1-dimethylethyl 6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate | A key protected intermediate for the side chain | Derived from Ethyl (R)-4-cyano-3-hydroxybutanoate |

Beyond its role in statin synthesis, Ethyl (R)-4-cyano-3-hydroxybutanoate is also a valuable synthon for the production of L-Carnitine and (R)-4-amino-3-hydroxybutanoic acid. nih.govresearchgate.net L-Carnitine is an essential compound involved in fatty acid metabolism and is used as a nutritional supplement. nih.govresearchgate.net (R)-4-Amino-3-hydroxybutanoic acid is another important chiral building block in medicinal chemistry. The synthesis of L-Carnitine can be achieved from precursors derived from Ethyl (R)-4-cyano-3-hydroxybutanoate's structural analogs, such as ethyl (R)-4-chloro-3-hydroxybutyrate. epo.org This chloro-analog is reacted with trimethylamine (B31210) to form the quaternary ammonium (B1175870) group characteristic of L-Carnitine. epo.orgresearchgate.net The versatility of the hydroxynitrile intermediate allows for its conversion into these other valuable molecules through established chemical transformations.

The structural framework provided by butanoate derivatives is relevant in the synthesis of various classes of drugs, including antihistamines. While direct synthesis of Oxatomide from Ethyl 4-cyano-2-oxobutyrate is not explicitly detailed, related butanoate structures serve as versatile intermediates. For example, ethyl 4-chloro-4-oxobutyrate has been utilized in the synthesis of polymer-supported bifunctional catalysts, which can be employed in various organic reactions. sigmaaldrich.com The reactivity of such chloro-oxo-butanoates allows for their incorporation into more complex molecular architectures, including the heterocyclic systems found in many antihistamine drugs. The principles of using functionalized butanoates as building blocks are applicable to the synthesis of a wide range of pharmaceutical agents.

The significance of Ethyl (R)-4-cyano-3-hydroxybutanoate extends as a precursor to a broader range of statins and other therapeutically important compounds. nih.govmdpi.com Statins are a class of drugs that lower cholesterol levels and are widely prescribed for preventing cardiovascular diseases. mdpi.com The chiral side chain derived from this intermediate is a common feature in several synthetic statins. mdpi.com Biocatalytic approaches, using enzymes like ketoreductases and halohydrin dehalogenases, have been developed to produce this key intermediate with high enantiomeric purity, making the synthesis more sustainable and efficient. mdpi.comgoogle.com The demand for this chiral building block remains high due to the widespread use of statin medications globally. google.com

| Compound Class | Key Precursor | Therapeutic Application |

|---|---|---|

| Statins (e.g., Atorvastatin) | Ethyl (R)-4-cyano-3-hydroxybutanoate | Cholesterol-lowering |

| Nutritional Supplements (e.g., L-Carnitine) | Ethyl (R)-4-cyano-3-hydroxybutanoate derivatives | Metabolic support |

| Antihistamines | Functionalized butanoate esters | Allergy treatment |

In the synthesis of complex heterocyclic compounds with therapeutic potential, such as 5-deazaaminopterin (B8673772) analogues, various functionalized building blocks are employed. nih.gov While not a direct precursor, the synthetic strategies used to create these analogues often involve condensation reactions with substituted carbonyl compounds. nih.govnih.gov For instance, the synthesis of substituted pyridines, which are core structures in deazapteridines, can be achieved through the reaction of cyanothioacetamide with various ethyl esters containing oxo and ethoxymethylene groups. nih.gov These reactions highlight the importance of poly-functionalized small molecules in constructing complex heterocyclic systems like those found in 5-deazaaminopterin analogues, which have shown significant anticancer activity. nih.gov

Synthetic Building Block for Diverse Heterocyclic Compounds

The chemical reactivity of this compound and its analogs makes them valuable starting materials for the synthesis of a wide array of heterocyclic compounds. The presence of both a nitrile and a keto-ester functionality allows for a range of chemical transformations and cyclization reactions. These compounds can participate in one-pot reactions to construct various ring systems. For example, related cyanobutanoates can undergo reductive cyclization to form substituted piperidines, a common scaffold in many pharmaceutical agents. Furthermore, derivatives like ethyl 2-cyano-4,4-diethoxybutyrate are crucial intermediates for producing pyrrolo[2,3-d]pyrimidines, which are key components in the manufacture of Janus kinase inhibitors. The versatility of these cyano-butanoate esters as building blocks is a cornerstone of modern synthetic and medicinal chemistry. nih.gov

Role in Chiral Synthesis and Stereocontrol Strategies

The strategic placement of functional groups in this compound, specifically the α-keto-ester and the γ-cyano moieties, renders it a valuable prochiral substrate for a variety of stereoselective transformations. While direct research on the chiral synthesis applications of this compound is limited in publicly available literature, its structural similarity to other well-studied α-keto and β-keto esters allows for a comprehensive discussion of its potential role in advanced organic synthesis and stereocontrol. The primary focus of stereocontrol with this molecule would be the asymmetric reduction of the C2 ketone to establish a chiral hydroxyl group, creating a valuable stereocenter.

The primary strategies for achieving stereocontrol in reactions involving substrates like this compound can be broadly categorized into reagent-controlled, substrate-controlled, and catalyst-controlled methods. Given the acyclic and flexible nature of the molecule, substrate control is less likely to be a dominant strategy unless it is modified to incorporate a chiral auxiliary. Therefore, the most pertinent approaches are reagent-controlled and catalyst-controlled syntheses.

A significant area of application for structurally similar compounds is in the synthesis of chiral building blocks for pharmaceuticals. For instance, the reduction of related ketoesters is a key step in the synthesis of the side chain of cholesterol-lowering drugs such as atorvastatin. google.com

Asymmetric Reduction of the α-Keto Group

The most direct application of this compound in chiral synthesis is the stereoselective reduction of its C2 ketone to produce the corresponding α-hydroxy ester, ethyl 4-cyano-2-hydroxybutyrate. This transformation can be achieved with high enantioselectivity using various methods, including biocatalytic and chemocatalytic approaches.

Biocatalytic Reductions:

Enzymes, particularly ketoreductases, are highly effective for the asymmetric reduction of ketones. These biocatalysts offer exceptional levels of stereoselectivity under mild reaction conditions. The reduction of the analogous compound, ethyl 4-chloro-3-oxobutanoate, to its corresponding (R)- or (S)-hydroxy ester has been extensively studied and demonstrates the potential for similar transformations with this compound.

For example, recombinant Escherichia coli strains expressing an NADPH-dependent aldehyde reductase have been used for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate, achieving high optical purity (99% enantiomeric excess) and a product yield of 90.5%. nih.gov Similarly, aldehyde reductase from Sporobolomyces salmonicolor has been employed in a diphasic system to produce ethyl (R)-4-chloro-3-hydroxybutanoate with a 95.4% molar yield and 86% enantiomeric excess. nih.gov The use of whole-cell biocatalysts, such as Aureobasidium pullulans, has also been shown to be effective in aqueous/organic solvent biphasic systems for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate, resulting in high molar conversion (94.8%) and optical purity (97.9% ee). researchgate.net

These examples strongly suggest that this compound would be an excellent substrate for similar biocatalytic reductions, allowing for the selective synthesis of either the (R) or (S) enantiomer of the corresponding α-hydroxy ester, depending on the choice of enzyme.

Interactive Data Table: Biocatalytic Reduction of a Structurally Similar Ketoester

| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Recombinant E. coli with aldehyde reductase | Ethyl 4-chloro-3-oxobutanoate | Ethyl (R)-4-chloro-3-hydroxybutanoate | 99% | 90.5% | nih.gov |

| Sporobolomyces salmonicolor aldehyde reductase | Ethyl 4-chloro-3-oxobutanoate | Ethyl (R)-4-chloro-3-hydroxybutanoate | 86% | 95.4% | nih.gov |

| Aureobasidium pullulans | Ethyl 4-chloro-3-oxobutanoate | Ethyl (S)-4-chloro-3-hydroxybutanoate | 97.9% | 94.8% | researchgate.net |

Chemocatalytic Reductions:

Use of Chiral Auxiliaries

Another established strategy for stereocontrol involves the use of a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed.

In the context of this compound, the ester group could be formed with a chiral alcohol, such as 8-phenylmenthol or a derivative of a camphor (B46023) sultam. The steric hindrance and conformational rigidity imposed by the chiral auxiliary would then direct the approach of a reducing agent to one face of the ketone, leading to a diastereoselective reduction. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched α-hydroxy acid. This approach offers a high degree of predictability and control over the stereochemical outcome.

Organocatalytic Approaches

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis. For a substrate like this compound, organocatalysts could be employed in various transformations. For instance, bifunctional organocatalysts could be used to facilitate stereoselective additions to the α-keto group.

Furthermore, the presence of the cyano group offers additional handles for synthetic transformations. For example, in related systems like 3-cyano-4-styrylcoumarins, organocatalytic cascades involving thia-Michael/aldol/annulation reactions have been developed for stereocontrolled functionalization. nih.gov This suggests that the cyano group in this compound could be used to direct or participate in more complex, stereoselective reaction sequences.

Advanced Research Directions and Emerging Technologies

Catalysis and Reaction Optimization

The synthesis and derivatization of Ethyl 4-cyano-2-oxobutyrate are subjects of ongoing research, focusing on the development of more efficient, selective, and sustainable chemical processes. Advances in catalysis and reaction engineering are central to unlocking the full synthetic potential of this versatile building block.

The development of novel catalytic systems represents a significant frontier in manipulating the structure of this compound and related keto esters. Palladium-catalyzed cross-coupling reactions, in particular, offer powerful methods for forming new carbon-carbon bonds. A notable advancement is the palladium-catalyzed α-arylation of α-keto esters, which allows for the synthesis of derivatives with a β-aryl substituent. nih.govacs.org This transformation typically employs a catalyst system derived from a palladium source like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) and a sterically hindered phosphine (B1218219) ligand such as tri-tert-butylphosphine (B79228) (PᵗBu₃). nih.govnih.gov The reaction proceeds by coupling α-keto ester enolates with aryl bromides, providing access to a diverse range of β-stereogenic α-keto esters. nih.govnih.gov

The use of air-stable ligand precursors like PᵗBu₃·HBF₄ allows these reactions to be performed without the need for a glovebox, enhancing their practicality. acs.orgnih.gov This methodology has proven effective for a variety of aryl bromides, including both electron-rich and electron-poor systems, highlighting the gentle nature of the reaction conditions. acs.orgorganic-chemistry.org The application of this strategy to this compound could provide a direct route to novel precursors for pharmaceuticals and other biologically active molecules. Furthermore, palladium catalysis has been utilized for intramolecular cyanoamidation, a reaction that could potentially be adapted for creating cyclic structures from derivatives of this compound. nih.gov

| Entry | Aryl Bromide | Catalyst/Ligand | Yield (%) | Reference |

| 1 | 4-Bromotoluene | Pd₂(dba)₃ / PᵗBu₃ | 95 | acs.org |

| 2 | 4-Bromoanisole | Pd₂(dba)₃ / PᵗBu₃ | 99 | acs.org |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ / PᵗBu₃ | 96 | acs.org |

| 4 | 2-Bromopyridine | Pd₂(dba)₃ / PᵗBu₃ | 94 | acs.org |

Biocatalysis offers a highly selective and environmentally benign approach to synthesizing chiral molecules from prochiral precursors like this compound. The asymmetric reduction of the ketone functionality is of particular interest, yielding chiral hydroxybutyrates that are key intermediates for blockbuster drugs like atorvastatin. acs.org Carbonyl reductases (CRs), also known as ketoreductases (KREDs), are the primary enzymes used for this transformation. acs.orgrsc.org

However, naturally occurring enzymes often exhibit suboptimal activity, stability, or stereoselectivity for industrial applications. acs.org Directed evolution and enzyme engineering are powerful tools used to overcome these limitations. Through techniques like site-directed mutagenesis and gene shuffling, researchers can create libraries of enzyme variants that are then screened for improved properties. A key challenge in the reduction of substrates like tert-butyl 6-cyano-3-oxohexanoate, a close analog of this compound, is controlling the stereopreference to achieve the desired (3R,5R)-dihydroxyhexanoate product. acs.org Natural enzymes often follow Prelog's rule, yielding the undesired stereoisomer. acs.org Semirational engineering, guided by structural analysis and sequence alignment, has successfully identified key amino acid residues that act as a "structural switch" to invert the enzyme's stereopreference from Prelog to anti-Prelog, achieving high diastereomeric excess for the desired product. acs.org This knowledge-driven approach allows for the targeted engineering of KREDs with tailored selectivities for specific keto ester substrates. acs.orgrsc.org

Flow chemistry, or continuous processing, is an emerging technology that offers significant advantages over traditional batch synthesis, particularly for the production of active pharmaceutical ingredients (APIs) and their intermediates. mdpi.comnih.gov This approach involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. scielo.br For a reactive molecule like this compound, flow chemistry provides enhanced safety by minimizing the volume of hazardous reagents or unstable intermediates at any given time. nih.gov

Phase-transfer catalysis (PTC) is a powerful synthetic methodology for facilitating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. crdeepjournal.org This technique is particularly well-suited for reactions involving the acidic α-carbon of this compound. In a typical PTC setup, a catalyst such as a quaternary ammonium (B1175870) salt (e.g., Aliquat 336®) transports an anion, like hydroxide (B78521) from an aqueous solution, into the organic phase. crdeepjournal.orgphasetransfer.com In the organic phase, the anion can act as a base to deprotonate the substrate, generating a reactive nucleophile that can then undergo reactions like C-alkylation. phasetransfer.com

This method avoids the need for expensive and hazardous strong bases like sodium hydride in anhydrous solvents. crdeepjournal.org A significant area of advancement is the development of chiral phase-transfer catalysts. These catalysts enable the enantioselective alkylation of substrates like cyanoacetates, leading to the formation of products with chiral quaternary carbon centers in high enantiomeric excess. organic-chemistry.orgresearchgate.net This asymmetric PTC approach holds great promise for the synthesis of complex, optically active derivatives from this compound, providing a direct route to valuable chiral building blocks.

Lewis acid and base catalysis provides a broad spectrum of opportunities for activating and transforming β-keto esters like this compound. Lewis acids, typically metal complexes, function by coordinating to the carbonyl oxygen atoms of the substrate. nih.gov This coordination enhances the electrophilicity of the carbonyl carbon, activating it towards nucleophilic attack. The bidentate nature of the 1,2-dicarbonyl motif in α-ketoesters allows for strong chelation to a chiral Lewis acid catalyst, creating a rigid and well-defined chiral environment. nih.gov This principle has been successfully applied in highly enantioselective reactions of β-keto esters, including hydroxylations and halogenations, using chiral ligands such as DBFOX in complex with metal ions like Ni(II) or Zn(II). oup.comacs.org

Lewis bases, on the other hand, can act as catalysts through various mechanisms. Strong, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are effective for promoting reactions that require deprotonation. 4-(Dimethylamino)pyridine (DMAP) is a highly efficient nucleophilic catalyst, particularly for acylation reactions. bham.ac.uksemanticscholar.org It operates by forming a highly reactive acylpyridinium intermediate. bham.ac.uk DMAP has also been shown to catalyze the aerobic oxidation of α-halo esters to α-keto esters and to promote cyclization reactions, demonstrating its versatility in organic synthesis. researchgate.netnih.gov

| Reaction | Substrate Type | Lewis Acid/Ligand | Result | ee (%) | Reference |

| Fluorination | β-Keto Ester | Ni(ClO₄)₂ / Chiral Oxazoline | α-Fluoro product | 99 | oup.com |

| Hydroxylation | β-Keto Ester | Ni(ClO₄)₂ / DBFOX | α-Hydroxy product | 97 | acs.org |

| Diels-Alder | β,γ-Unsaturated α-Ketoester | Fe(III) / Chiral Bisphosphate | Cycloadduct | 99 | nih.gov |

Computational and Theoretical Chemistry Studies

Computational and theoretical chemistry are indispensable tools for understanding and predicting the behavior of molecules like this compound at an atomic level. Methods such as Density Functional Theory (DFT) allow for the detailed investigation of molecular structure, electronic properties, and reaction mechanisms. nih.govresearchgate.net

Theoretical studies on β-keto esters have been used to analyze their reactivity through the calculation of global and local reactivity descriptors. nih.govresearchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's electron-donating and accepting capabilities, respectively, which is crucial for predicting its behavior in reactions like cycloadditions. researchgate.net Furthermore, computational analysis can elucidate the tautomeric equilibrium between keto and enol forms, which governs the molecule's reactivity profile. nih.gov

For catalysis, computational methods are used to model transition states, calculate activation energies, and rationalize the stereochemical outcomes of asymmetric reactions. nih.govresearchgate.net For instance, molecular docking and molecular dynamics simulations can model the binding of a substrate like this compound within an enzyme's active site, helping to explain or predict the catalyst's stereoselectivity. nih.govresearchgate.net Such studies are instrumental in guiding the rational design of more efficient catalysts and in exploring potential reaction pathways for synthesizing novel derivatives.

Investigation of Reaction Mechanisms and Transition States

A fundamental area of advanced research lies in the detailed investigation of the reaction mechanisms involving this compound. Understanding the precise pathways of its transformations is crucial for controlling reaction outcomes and designing novel synthetic applications.

Due to its structure as a β-ketonitrile, this compound can exist in equilibrium between its keto and enol tautomers. Theoretical studies on related β-ketonitriles have shown that the position of this equilibrium is influenced by factors such as solvent polarity. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating such tautomeric equilibria. DFT calculations can elucidate the relative stabilities of the keto and enol forms and map the potential energy surface for the tautomerization process, identifying the transition state and the associated energy barrier. For instance, studies on other cyclic diketones have utilized DFT to explore the keto-enol tautomerization process, including the catalytic effect of solvent molecules like water. acs.org

Beyond tautomerism, computational studies are invaluable for mapping the reaction coordinates of various transformations that this compound can undergo. By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct detailed energy profiles for different reaction pathways. This allows for the identification of the most energetically favorable route and provides insights into the factors that govern reaction rates and selectivity. For example, DFT has been employed to study the substituent effects on the transition states and energetics of nucleophilic additions to α,β-unsaturated ketones, a reaction type relevant to potential transformations of this compound derivatives.

Prediction of Reactivity and Selectivity

The ability to predict the reactivity and selectivity of this compound in various chemical environments is a key goal of emerging technologies in computational chemistry. Such predictive power would significantly accelerate the discovery of new reactions and the optimization of existing synthetic protocols.

Quantitative Structure-Activity Relationship (QSAR) models represent one approach to predicting the reactivity of chemical compounds. While often used in toxicology and drug discovery, QSAR principles can be adapted to forecast chemical reactivity by correlating structural or physicochemical descriptors with reaction outcomes. For a molecule like this compound, descriptors could include electronic parameters (e.g., atomic charges, frontier molecular orbital energies) and steric parameters.

More sophisticated approaches involve the use of quantum mechanics-based computational models to predict regioselectivity and stereoselectivity. For a polyfunctional molecule like this compound, which possesses multiple reactive sites (the ketone, the nitrile, and the ester), predicting which site will react under specific conditions is a significant challenge. Computational workflows are being developed that can systematically evaluate the activation barriers for reactions at different sites. beilstein-journals.org For instance, in a potential C-H activation reaction, these models can calculate the relative energies of the intermediates formed by the catalyst interacting with different C-H bonds, thereby predicting the most likely site of functionalization. beilstein-journals.org These methods, which often leverage the Bell-Evans-Polanyi principle, correlate the energy of the reaction intermediate with the energy of the transition state, providing a computationally efficient way to predict regioselectivity. beilstein-journals.org

The prediction of selectivity in reactions of multifunctional compounds can also be aided by analyzing the molecule's electronic structure. For example, the Au(III)-catalyzed hydration of 3-alkynoates to γ-keto esters demonstrates how neighboring group participation can direct the regioselectivity of a reaction, a principle that can be computationally modeled and predicted. nih.govorganic-chemistry.org

Integration of Green Chemistry Principles in Synthetic Routes

The development of sustainable and environmentally friendly synthetic methods is a paramount goal in modern chemistry. Integrating the principles of green chemistry into the synthesis and utilization of this compound is an active and important area of research.

One key aspect of green chemistry is the use of environmentally benign solvents. Research has explored the use of green solvents, such as γ-valerolactone (GVL), for the synthesis of cyano-substituted compounds. researchgate.net The application of such solvents in the synthesis of this compound could significantly reduce the environmental impact of its production. Ethyl esters themselves, derived from renewable resources, are also being investigated as green solvents for various applications. mdpi.com

Biocatalysis and chemoenzymatic synthesis offer powerful green alternatives to traditional chemical methods. Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and often exhibit high chemo-, regio-, and stereoselectivity. For instance, the biocatalytic reduction of keto esters to chiral hydroxy esters is a well-established green methodology. koreascience.kr The enzymatic reduction of the ketone functionality in this compound could provide a sustainable route to valuable chiral building blocks. researchgate.netresearchgate.net Furthermore, chemoenzymatic strategies, which combine the best of chemical and enzymatic transformations, are being developed for the synthesis of complex molecules like statin intermediates, which can involve δ-keto β-hydroxy esters. researchgate.netconsensus.app The use of hydroxynitrile lyases for the enantioselective synthesis of cyanohydrins is another example of a green enzymatic approach that could be relevant to the synthesis of precursors for this compound. researchgate.net

The development of catalytic systems that are efficient and can be recycled is another cornerstone of green chemistry. Research into metal-free oxidative esterification reactions and the use of supported gold nanoparticle catalysts for aerobic oxidation are examples of innovations that could lead to greener synthetic routes for α-keto esters. mdpi.com These approaches minimize waste and avoid the use of stoichiometric and often toxic reagents.

Analytical Methodologies for Research Outcomes

Advanced Spectroscopic Techniques for Structural Elucidation of Novel Derivatives (e.g., High-Resolution NMR, ESI-MS)

Spectroscopic methods are fundamental in the structural determination of new molecules derived from Ethyl 4-cyano-2-oxobutyrate. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecular framework and composition.

In the synthesis of various heterocyclic compounds, spectroscopic analysis is indispensable. For instance, the characterization of ethyl 2-cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate derivatives, which can be synthesized from related cyano-activated methylene (B1212753) compounds, involves a combination of IR, ¹H NMR, and mass spectrometry. researchgate.net The IR spectra of these derivatives typically show characteristic absorption bands for C≡N and C=O groups. researchgate.net ¹H NMR spectra provide information on the chemical environment of protons, and mass spectrometry confirms the molecular weight of the synthesized compounds. researchgate.net

For example, a related compound, Diethyl 2-cyano-3-oxosuccinate, was characterized using a full range of spectroscopic methods. mdpi.com Its IR spectrum showed a sharp C≡N absorption at 2227 cm⁻¹ and three strong C=O absorption bands at 1742, 1667, and 1610 cm⁻¹. mdpi.com The ¹H NMR spectrum showed a signal at 13.6 ppm, corresponding to the OH proton in the enol form, indicating that the compound exists predominantly in this tautomeric form in solution. mdpi.com Similarly, ¹³C NMR spectra also confirmed the presence of the enol form. mdpi.com

Table 1: Spectroscopic Data for Diethyl 2-cyano-3-oxosuccinate (a related compound)

| Technique | Observed Signals | Interpretation |

|---|---|---|

| IR (cm⁻¹) | 2227 | C≡N stretch |

| 1742, 1667, 1610 | C=O stretches | |

| 2500–3300 (broad) | Enol OH group | |

| ¹H NMR (ppm) | 13.6 (s, 1H) | Enol OH proton |

| ¹³C NMR | - | Consistent with enol form |

Data sourced from Molbank, 2023, m1634. mdpi.com

High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is critical for determining the exact molecular formula of novel derivatives. This technique provides highly accurate mass-to-charge ratio measurements, allowing for the unambiguous identification of molecular formulas. While specific ESI-MS data for this compound derivatives is not detailed in the provided results, it is a standard tool in the characterization of such novel compounds. bldpharm.com

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination (e.g., Chiral HPLC)

Chromatographic techniques are essential for separating components of a mixture, assessing the purity of synthesized compounds, and determining the enantiomeric excess (e.e.) of chiral molecules. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool in this regard.

The enzymatic reduction of this compound (often referred to as ethyl 4-cyano-3-oxobutanoate in biocatalysis literature) can produce chiral synthons like (R)-Ethyl 4-cyano-3-hydroxybutanoate, a key intermediate for the cholesterol-lowering drug atorvastatin. researchgate.net In these biocatalytic processes, determining the enantiomeric excess of the product is crucial. This is typically achieved using chiral HPLC. researchgate.net For example, the reduction of the parent compound using whole cells of Bacillus pumilus yielded the (R)-enantiomer with a 98.5% e.e., while catalysis with Klebsiella pneumoniae produced the (S)-enantiomer with a 95.4% e.e. researchgate.net The percentage conversion in these reactions is often monitored using reverse-phase HPLC (RP-HPLC). researchgate.net

The development of a chiral HPLC method involves selecting an appropriate chiral stationary phase (e.g., CROWNPAK CR (+)) and optimizing the mobile phase composition to achieve baseline separation of the enantiomers. researchgate.net Method validation according to ICH guidelines ensures the method is accurate, precise, and robust for its intended purpose. researchgate.net

Table 2: Example of Chiral HPLC Application in the Synthesis of Ethyl (R)-4-cyano-3-hydroxybutanoate

| Biocatalyst | Substrate Concentration | Product | Yield | Enantiomeric Excess (e.e.) |

|---|---|---|---|---|

| Bacillus pumilus Phe-C3 | 20 mM | (R)-enantiomer | 89.8% | 98.5% |

| Klebsiella pneumoniae Phe-E4 | 10 mM | (S)-enantiomer | 83.1% | 95.4% |

Data adapted from a review on synthetic strategies for optically active HN. researchgate.net

X-ray Crystallography for Absolute Configuration and Solid-State Structure Confirmation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

While a crystal structure for this compound itself was not found in the search results, structures of its derivatives and related compounds have been reported. For example, the crystal structure of ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate, a derivative, was determined. researchgate.net The analysis revealed the E-configuration of the 2-cyanoacrylate moiety and a dihedral angle of 14.84 (5)° between the isoxazole (B147169) and phenyl rings. researchgate.net The study also included Hirshfeld surface analysis to investigate intermolecular interactions, finding that H···H (43.9%), H···N/N···H (17.0%), and H···O/O···H (13.9%) interactions were the most significant contributors to the crystal packing. researchgate.net

Similarly, the X-ray structure of Diethyl 2-cyano-3-oxosuccinate showed that only the enol form is present in the solid state, packed as hydrogen-bonded dimer stacks. mdpi.com The ability to obtain single crystals suitable for X-ray diffraction is a critical step in this analysis. mdpi.com

Kinetic and Mechanistic Study Techniques (e.g., Reaction Progress Monitoring)

Understanding the rate and mechanism of reactions involving this compound is crucial for process optimization and the development of new synthetic methodologies. Kinetic studies often involve monitoring the reaction progress over time.

Techniques for reaction progress monitoring can include taking aliquots from the reaction mixture at specific time intervals and analyzing them using methods like gas chromatography (GC) or HPLC to determine the concentration of reactants, intermediates, and products. researchgate.net For instance, in studies of oxidation kinetics in a jet-stirred reactor, concentration profiles of reactants and products are obtained by probe sampling followed by online and offline GC analyses. researchgate.net

While specific kinetic studies on this compound were not detailed in the search results, the general approach is applicable. For example, the synthesis of 4-cyano-3-oxobutanoates can be achieved by reacting a 4-halo-3-oxobutanoate with an alkali metal cyanide. google.com A kinetic study of this reaction would involve monitoring the disappearance of the starting halide and the appearance of the cyanide product over time under various conditions (e.g., temperature, concentration) to determine the reaction rate law and elucidate the mechanism. Spectroscopic techniques like in-situ IR or NMR can also be employed for real-time reaction monitoring.

Q & A

Basic Research Questions

Q. What are the optimal spectroscopic techniques for characterizing Ethyl 4-cyano-2-oxobutyrate, and how should data be interpreted?

- Methodology :

- IR Spectroscopy : Focus on the carbonyl (C=O, ~1700–1750 cm⁻¹) and nitrile (C≡N, ~2200–2260 cm⁻¹) stretches to confirm functional groups .

- NMR : Use -NMR to identify the ethyl ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂O) and -NMR to resolve the ketone (δ ~200 ppm) and cyano (δ ~115 ppm) carbons.

- Mass Spectrometry : Analyze fragmentation patterns (e.g., loss of ethyl group or CO) to verify molecular weight and structural motifs .

Q. How can this compound be synthesized, and what are common side reactions?

- Synthetic Routes :

- Step 1 : Condensation of ethyl acetoacetate with a cyanide source (e.g., KCN) under acidic conditions to form the cyano-ketone intermediate.

- Step 2 : Optimize reaction temperature (40–60°C) to minimize hydrolysis of the nitrile group.

- Side Reactions : Competing ester hydrolysis (mitigated by anhydrous conditions) or over-alkylation. Monitor via TLC or HPLC .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX, and what challenges arise?

- Procedure :

- Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å) to obtain intensity data.

- Structure Solution : Employ SHELXD for direct methods to locate heavy atoms, followed by SHELXL for iterative refinement of positional and thermal parameters .

- Challenges : Disorder in the ethyl ester group or twinning effects. Apply restraints (e.g., DFIX for bond lengths) and validate with R-factor convergence (<5%) .

Q. What computational approaches (e.g., DFT) predict the reactivity of this compound in nucleophilic additions?

- Strategy :

- Modeling : Use Gaussian or ORCA to compute Fukui functions (local softness) at the ketone and cyano groups to identify electrophilic sites.

- Transition State Analysis : Locate TS geometries for nucleophilic attack (e.g., Grignard reagents) using B3LYP/6-31G(d). Validate with IRC calculations .

- Solvent Effects : Include PCM models to simulate polar aprotic solvents (e.g., THF) and compare with experimental yields .

Q. How do hydrogen-bonding patterns in this compound crystals influence its stability and solubility?

- Analysis :

- Graph Set Notation : Classify H-bonds (e.g., C=O⋯H–N≡C motifs) using Mercury Software.

- Thermal Stability : Correlate melting points (DSC data) with H-bond density.

- Solubility : Compare H-bonding networks in polar vs. non-polar solvents via MD simulations (GROMACS) .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported melting points or spectral data for this compound?

- Approach :

- Purity Assessment : Re-crystallize samples and re-analyze via DSC (melting point) and HPLC (purity >98%).

- Standardization : Cross-reference with databases (e.g., PubChem) and validate using certified reference materials .

Methodological Best Practices

Q. What protocols ensure reproducibility in kinetic studies of this compound reactions?

- Guidelines :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.